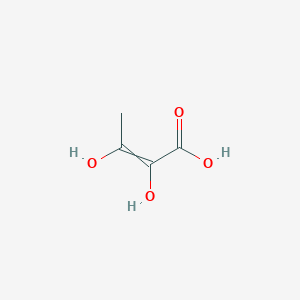
2-Butenoic acid, 2,3-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 2,3-dihydroxy- is an organic compound with the molecular formula C4H6O4 It is a derivative of butenoic acid, characterized by the presence of two hydroxyl groups attached to the second and third carbon atoms of the butenoic acid chain
Synthetic Routes and Reaction Conditions:
Biosynthesis: One method involves the biosynthesis of butenoic acid through the fatty acid biosynthesis pathway in engineered Escherichia coli.
Chemical Synthesis: Industrial production of 2-butenoic acid typically involves the oxidation of 2-butenoic aldehyde.
Industrial Production Methods:
Petroleum-Based Production: The traditional method involves multiple steps starting from petroleum to ethylene, then to acetaldehyde, followed by conversion to butenoic aldehyde, and finally to butenoic acid.
Microbial Fermentation: Recent advancements have led to the development of microbial fermentation techniques using genetically engineered strains of E.
Types of Reactions:
Oxidation: 2-Butenoic acid, 2,3-dihydroxy- can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: This compound can be reduced to form various alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Catalysts: Various catalysts, including metal catalysts like palladium or platinum, can facilitate these reactions.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Compounds with substituted functional groups.
Applications De Recherche Scientifique
2-Butenoic acid, 2,3-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of resins, pharmaceuticals, and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-butenoic acid, 2,3-dihydroxy- involves its interaction with various molecular targets and pathways. For example, it can act as a substrate for enzymes involved in decarboxylation and carboxylation reactions. The compound’s effects are mediated through its interaction with specific residues in the active sites of these enzymes, influencing their catalytic activity .
Comparaison Avec Des Composés Similaires
Crotonic Acid:
Isocrotonic Acid:
3-Butenoic Acid: An isomer with the double bond located at a different position in the carbon chain.
Uniqueness: 2-Butenoic acid, 2,3-dihydroxy- is unique due to the presence of two hydroxyl groups, which significantly influence its chemical reactivity and potential applications. This structural feature distinguishes it from other butenoic acid isomers and contributes to its specific properties and uses.
Propriétés
Formule moléculaire |
C4H6O4 |
|---|---|
Poids moléculaire |
118.09 g/mol |
Nom IUPAC |
2,3-dihydroxybut-2-enoic acid |
InChI |
InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h5-6H,1H3,(H,7,8) |
Clé InChI |
ALAAEFCFIREZJW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


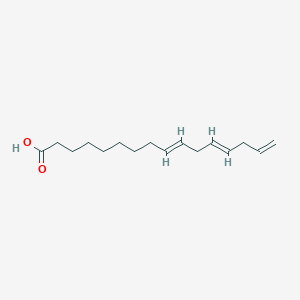
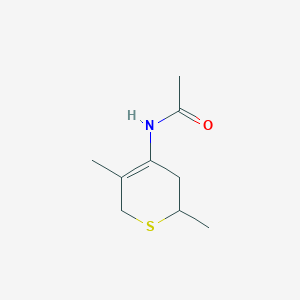
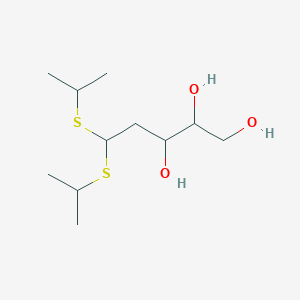
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
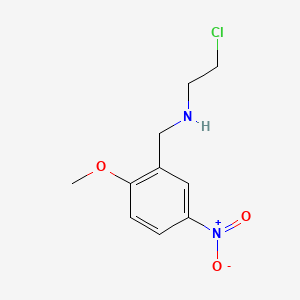
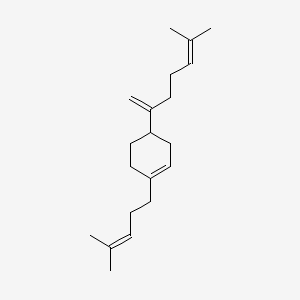
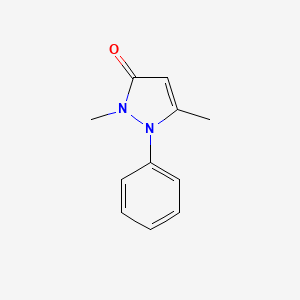
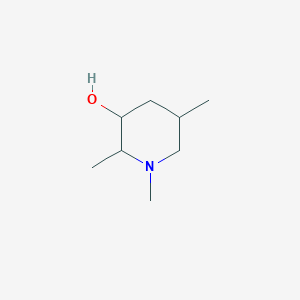


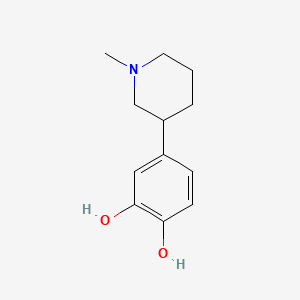
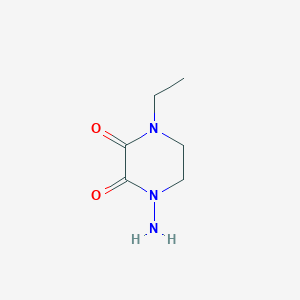
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
